1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea
CAS No.: 2034440-85-0
Cat. No.: VC4172420
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034440-85-0 |
|---|---|
| Molecular Formula | C14H22N2O2S |
| Molecular Weight | 282.4 |
| IUPAC Name | 3-(oxan-4-yl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
| Standard InChI | InChI=1S/C14H22N2O2S/c1-2-6-16(10-12-5-9-19-11-12)14(17)15-13-3-7-18-8-4-13/h5,9,11,13H,2-4,6-8,10H2,1H3,(H,15,17) |
| Standard InChI Key | OZVICZRGOTUCOF-UHFFFAOYSA-N |
| SMILES | CCCN(CC1=CSC=C1)C(=O)NC2CCOCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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Urea backbone: A carbonyl group flanked by two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.
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Tetrahydropyran (THP) ring: A six-membered oxygen-containing heterocycle contributing to conformational rigidity and lipophilicity.
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Thiophen-3-ylmethyl group: A sulfur-containing aromatic ring linked via a methylene spacer, potentially enhancing electronic interactions .
The IUPAC name, 3-(oxan-4-yl)-1-propyl-1-(thiophen-3-ylmethyl)urea, reflects this arrangement . The SMILES notation CCCN(CC1=CSC=C1)C(=O)NC2CCOCC2 and InChIKey OZVICZRGOTUCOF-UHFFFAOYSA-N provide unambiguous structural identifiers .
Table 1: Molecular Identity Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2034440-85-0 | |
| Molecular Formula | C₁₄H₂₂N₂O₂S | |
| Molecular Weight | 282.40 g/mol | |
| XLogP3-AA (Lipophilicity) | 2 |
Synthesis and Reaction Pathways
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | THP Ring Formation | Acid-catalyzed cyclization |
| 2 | Thiophene Functionalization | Br₂, FeBr₃; CH₂MgBr |
| 3 | Urea Coupling | PhNCO, Base, RT |
Physicochemical Properties
Experimental and Predicted Data
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Lipophilicity (XLogP3-AA = 2): Indicates moderate hydrophobicity, suitable for blood-brain barrier penetration .
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Rotatable Bonds (5): Suggests conformational flexibility, potentially affecting target binding .
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Hydrogen Bond Donors/Acceptors (1/3): Favors solubility in polar solvents and protein interactions .
Future Research Directions
Priority Investigations
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Target Identification: High-throughput screening against kinase or protease libraries.
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ADMET Profiling: Assessing absorption, distribution, and toxicity in vitro.
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Synthetic Optimization: Improving yield and purity via catalyst screening (e.g., Pd-mediated couplings).
Clinical Translation Challenges
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Bioavailability: The compound’s logP may necessitate prodrug strategies for aqueous solubility.
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Metabolic Stability: Cytochrome P450 interactions must be evaluated to prevent rapid clearance.
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